

Spectroscopic data for the structural confirmation of (2-Fluorobenzyl)hydrazine

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine

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Spectroscopic Analysis: Confirming the Structure of (2-Fluorobenzyl)hydrazine

A Comparative Guide to Spectroscopic Data for the Structural Elucidation of (2-Fluorobenzyl)hydrazine and its Analogs

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for (2-Fluorobenzyl)hydrazine, a key building block in medicinal chemistry, with its close structural analogs, Phenylhydrazine and Benzylhydrazine. The presented data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, offers a robust toolkit for the definitive identification and quality assessment of these hydrazine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (2-Fluorobenzyl)hydrazine, Phenylhydrazine, and Benzylhydrazine.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
(2-Fluorobenzyl)hydrazine	CDCl ₃	Aromatic Protons: 7.20-7.40 (m, 4H), CH ₂ : 3.95 (s, 2H), NH ₂ : 3.60 (br s, 2H)
Phenylhydrazine	CDCl ₃	Aromatic Protons: 7.18 (t, J=7.9 Hz, 2H), 6.85 (t, J=7.3 Hz, 1H), 6.78 (d, J=7.6 Hz, 2H), NH: 5.45 (br s, 1H), NH ₂ : 3.65 (br s, 2H)
Benzylhydrazine	CDCl ₃	Aromatic Protons: 7.25-7.35 (m, 5H), CH ₂ : 3.90 (s, 2H), NH ₂ : 3.45 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
(2-Fluorobenzyl)hydrazine	CDCl ₃	Aromatic Carbons: 161.5 (d, J=245 Hz), 131.0 (d, J=8 Hz), 129.0 (d, J=4 Hz), 128.8 (d, J=8 Hz), 124.2 (d, J=4 Hz), 115.4 (d, J=22 Hz), CH ₂ : 46.8
Phenylhydrazine	CDCl ₃	Aromatic Carbons: 150.5, 129.0, 120.5, 112.8
Benzylhydrazine	CDCl ₃	Aromatic Carbons: 139.5, 128.5, 128.3, 127.0, CH ₂ : 55.0

Table 3: IR Spectroscopic Data

Compound	Sample Phase	Key Vibrational Frequencies (cm ⁻¹)
(2-Fluorobenzyl)hydrazine	KBr Pellet	3300-3400 (N-H stretching), 3050 (aromatic C-H stretching), 2920 (aliphatic C-H stretching), 1600 (C=C aromatic stretching), 1220 (C-F stretching)
Phenylhydrazine	Liquid Film	3350, 3280 (N-H stretching), 3050 (aromatic C-H stretching), 1605 (C=C aromatic stretching), 1500 (N-H bending)[1]
Benzylhydrazine	KBr Pellet	3300, 3180 (N-H stretching), 3020 (aromatic C-H stretching), 2850 (aliphatic C-H stretching), 1600 (C=C aromatic stretching)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
(2-Fluorobenzyl)hydrazine	ESI	141.0822 [M+H] ⁺	109 (M-NH ₂ NH) ⁺ , 91 (tropylium ion)
Phenylhydrazine	EI	108.07	93 (M-NH) ⁺ , 77 (C ₆ H ₅) ⁺ , 51
Benzylhydrazine	EI	122.08	91 (tropylium ion), 77, 65

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized and well-defined experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Parameters:** A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- **^{13}C NMR Parameters:** A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy:

- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Sample Preparation:** For solid samples, approximately 1-2 mg of the compound was ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.
- **Data Acquisition:** Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.

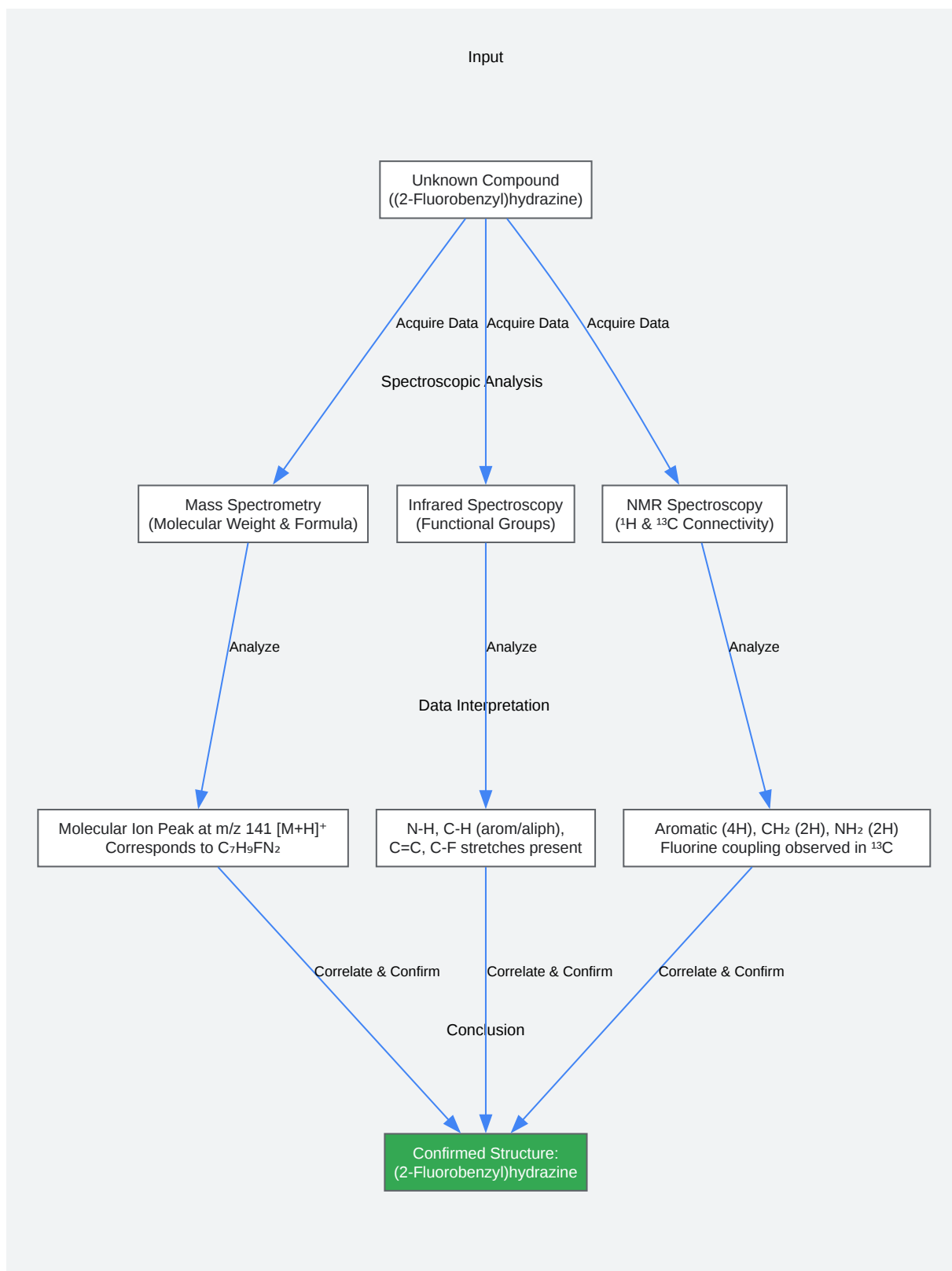
Mass Spectrometry (MS):

- **Instrumentation:** Low-resolution mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus (for EI) or a Waters ZQ 4000 (for ESI) mass spectrometer.

- Electron Ionization (EI): Samples were introduced via a direct insertion probe or a GC inlet. The ionization energy was set to 70 eV.
- Electrospray Ionization (ESI): Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via a syringe pump at a flow rate of 10 μ L/min. The capillary voltage was typically set to 3.5 kV.

Workflow for Structural Confirmation

The logical flow for confirming the structure of **(2-Fluorobenzyl)hydrazine** using the collective spectroscopic data is outlined in the diagram below. This process involves a systematic evaluation of the information provided by each technique to piece together the molecular structure.



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Caption: Workflow for the structural confirmation of **(2-Fluorobenzyl)hydrazine**.

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References

- 1. researchgate.net [researchgate.net]
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